6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile
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Overview
Description
6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. Catalysts such as ammonium acetate in ethanol are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like monoperphthalic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid in an organic solvent.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Amino-3-cyano-4H-chromenes: Known for their pharmacological properties, these compounds are often compared to 6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile in research studies.
Uniqueness
What sets this compound apart is its unique combination of a chloro substituent and a carbonitrile group, which can enhance its reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
6-chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C10H10ClNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h5,7-9H,1-3H2 |
InChI Key |
COGDUEBXEPLPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)C(=O)C(=CO2)C#N |
Origin of Product |
United States |
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